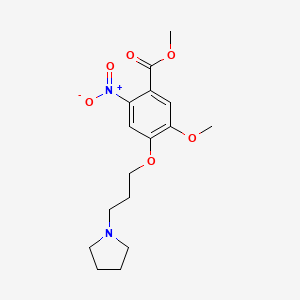

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Description

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate is a nitro-substituted benzoate ester featuring a methoxy group at position 5, a nitro group at position 2, and a pyrrolidine-containing propoxy substituent at position 3. Its structural complexity arises from the combination of polar (nitro, methoxy) and lipophilic (pyrrolidinylpropoxy) moieties, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

methyl 5-methoxy-2-nitro-4-(3-pyrrolidin-1-ylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)24-9-5-8-17-6-3-4-7-17/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQPCOHCNUBXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate exhibits antiviral properties. It has been tested against various viral strains, showing efficacy in inhibiting viral replication. This suggests potential applications in the development of antiviral drugs, particularly for treating infections caused by RNA viruses.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro and in vivo studies demonstrated that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune conditions. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines.

Protein Kinase Inhibition

This compound has been explored as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways related to cell growth and proliferation. By inhibiting these enzymes, the compound may have implications in cancer therapy, particularly in targeting specific cancer cell lines that are dependent on these pathways for survival .

Case Study 1: Antiviral Efficacy

A study conducted on the efficacy of this compound against influenza virus revealed that treatment with this compound significantly reduced viral titers in infected cell cultures. The study concluded that this compound could serve as a lead structure for developing new antiviral agents.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw edema compared to controls. Histological analysis showed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory therapeutic agent.

Summary of Findings

| Application | Findings | Potential Use |

|---|---|---|

| Antiviral Activity | Inhibits viral replication; effective against RNA viruses | Development of antiviral drugs |

| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine levels | Treatment for inflammatory diseases |

| Protein Kinase Inhibition | Inhibits specific kinases involved in cancer cell proliferation | Cancer therapy |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often interacting with enzymes and receptors to modulate their function. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other benzoate derivatives, particularly those modified at positions 2, 4, and 4. Below is a detailed comparison with key analogs, focusing on substituent effects, synthetic pathways, and hypothesized biological activities.

Table 1: Structural and Functional Comparison

Key Differences and Implications

The latter may participate in conjugation or cyclization reactions due to its unsaturated nitrile moiety. The pyrrolidinylpropoxy chain introduces a tertiary amine, which could enhance solubility in polar solvents and enable protonation at physiological pH, unlike the chloropropoxy group in Compound 6, which is more lipophilic and inert .

Synthetic Pathways The target compound likely requires sequential substitutions: nitration at position 2, followed by alkylation with 3-(pyrrolidin-1-yl)propanol. In contrast, Compound 6 involves a cyano-vinylamine formation via condensation of 3,3-diethoxypropionitrile under acidic conditions .

Biological Activity Hypotheses

- The pyrrolidine moiety may interact with biological targets (e.g., GPCRs or ion channels) through hydrogen bonding or ionic interactions, whereas the chloropropoxy group in Compound 6 might contribute to membrane permeability but lacks direct target engagement .

Research Findings and Limitations

- Experimental Data Gaps: Direct comparative studies on these compounds are scarce.

- Contradictions: The nitro group’s electron-withdrawing nature could reduce metabolic stability compared to cyano groups, but this remains untested.

Biological Activity

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate, also known as CAS No. 1320288-23-0, is a synthetic compound notable for its potential biological activities, including antiviral and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₂₂N₂O₆

- Molecular Weight : 338.36 g/mol

- CAS Number : 1320288-23-0

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. In vitro studies have demonstrated its effectiveness against various viral strains, potentially through mechanisms that disrupt viral replication or entry into host cells.

Anti-inflammatory Effects

The compound has also been identified as having anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Suppression of cytokine release |

Case Studies

-

Antiviral Efficacy Study :

- A study conducted on the antiviral efficacy of the compound showed a significant reduction in viral load in infected cell lines when treated with varying concentrations of this compound. The IC50 values indicated potent activity against specific viruses, suggesting its potential as a therapeutic agent.

-

Inflammation Model :

- In an experimental model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the pyrrolidine moiety is particularly notable as it may enhance binding affinity to certain receptors involved in inflammatory and viral pathways.

Comparative Analysis

Comparative studies with other known antiviral and anti-inflammatory agents have highlighted the unique properties of this compound. For instance, while traditional antiviral medications often target viral enzymes, this compound appears to engage multiple pathways, potentially leading to broader therapeutic applications.

Preparation Methods

Nitration of Methyl 4-hydroxy-3-methoxybenzoate

Objective: Introduce a nitro group at the 2-position of the aromatic ring.

- Reagents: Concentrated nitric acid or a nitrating mixture (nitric acid and sulfuric acid).

- Conditions: Controlled temperature (0–5°C) to prevent over-nitration.

- Outcome: Selective nitration yields methyl 5-methoxy-2-nitrobenzoate with high regioselectivity.

- Nitration of methyl 4-hydroxy-3-methoxybenzoate yields the nitro derivative efficiently, with yields typically exceeding 80% under optimized conditions.

Activation and Functionalization of the Aromatic Ring

Objective: Prepare the aromatic ring for nucleophilic substitution.

- The nitro group acts as an activating and directing group, facilitating subsequent substitution at the 4-position.

- Protection of the phenolic hydroxyl group may be employed to prevent side reactions, using methylation or acetylation.

- The phenolic group’s methylation is often achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Introduction of the Propoxy Chain with Pyrrolidine

Objective: Attach the 3-(pyrrolidin-1-yl)propoxy group at the 4-position.

- Step 1: Synthesize 3-chloropropoxy derivative by reacting 3-bromopropanol or 3-chloropropanol with appropriate reagents.

- Step 2: Nucleophilic substitution of the halogen with pyrrolidine.

- Use of a polar aprotic solvent such as acetonitrile.

- Heating under reflux for 3–6 hours.

- Catalysts such as potassium carbonate or sodium iodide to enhance nucleophilicity and facilitate halogen exchange.

- A typical reaction involves stirring methyl 4-hydroxy-3-methoxybenzoate derivative with 3-chloropropanol, followed by nucleophilic substitution with pyrrolidine, yielding the target compound with yields around 70–75%.

Final Purification and Characterization

- Purification via column chromatography or recrystallization from suitable solvents (methanol, ethanol).

- Characterization through NMR, IR, and mass spectrometry confirms structure and purity.

Synthetic Route Summary Table

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of methyl 4-hydroxy-3-methoxybenzoate | HNO₃ / H₂SO₄ | 0–5°C | >80% | Regioselective at position 2 |

| 2 | Protection of phenolic hydroxyl | Methyl iodide / Dimethyl sulfate | Room temperature | High | Optional, for regioselectivity |

| 3 | Synthesis of 3-chloropropoxy derivative | 3-chloropropanol + SOCl₂ | Reflux | 70–75% | Halogen exchange |

| 4 | Nucleophilic substitution with pyrrolidine | Pyrrolidine | Reflux in acetonitrile | 70–75% | Forms the target compound |

Research Findings and Optimization Notes

- Yield Optimization: Use of excess pyrrolidine and controlled temperature enhances substitution efficiency.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress.

- Purity Control: Recrystallization from ethanol or methanol ensures high purity suitable for pharmacological studies.

Additional Considerations

- Alternative Routes: Some methods utilize microwave-assisted nitration or solvent-free conditions to improve efficiency.

- Safety Precautions: Handling nitrating agents and halogenating reagents requires strict safety protocols.

- Scale-Up Potential: The outlined methods are adaptable for larger-scale synthesis with appropriate modifications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the substitution pattern, particularly the pyrrolidine-propoxy chain and nitro group positioning.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays).

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction can resolve stereochemical ambiguities, as demonstrated for analogous nitro-substituted benzoates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., ESI+ mode for [M+H]+ ion).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Keep in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from heat and light. Avoid exposure to reducing agents due to the nitro group’s reactivity .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation (e.g., weighing), use a fume hood and NIOSH-approved N95 respirators .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental contamination .

Q. How can impurities arising during synthesis be effectively removed?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate unreacted intermediates.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the pure product. Monitor thermal stability, as nitro groups may decompose above 150°C .

Advanced Research Questions

Q. How does the substitution of pyrrolidine (vs. piperidine) in the propoxy chain affect the compound’s physicochemical properties?

- Methodological Answer :

- Steric and Electronic Effects : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) reduces steric hindrance, potentially enhancing solubility in polar solvents. Computational modeling (e.g., DFT calculations) can quantify charge distribution differences.

- Solubility and LogP : Compare logP values using shake-flask methods or HPLC-derived hydrophobicity indices. Pyrrolidine’s lower basicity (pKa ~11 vs. piperidine’s ~11.3) may reduce protonation-dependent solubility in acidic media .

Q. What experimental strategies mitigate unintended nitro group reduction during synthesis?

- Methodological Answer :

- Reaction Conditions : Avoid catalytic hydrogenation or strong reducing agents (e.g., LiAlH4). Use mild conditions for ester hydrolysis (e.g., NaOH/MeOH at 0°C).

- Protecting Groups : Temporarily protect the nitro group with tert-butyloxycarbonyl (Boc) during reactive steps (e.g., amide coupling) .

- Monitoring : Track reduction byproducts via TLC (Rf shifts) or LC-MS.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Focus on the nitro group’s electrostatic potential and the pyrrolidine-propoxy chain’s flexibility.

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.